

# Amoxapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: Amoxapine

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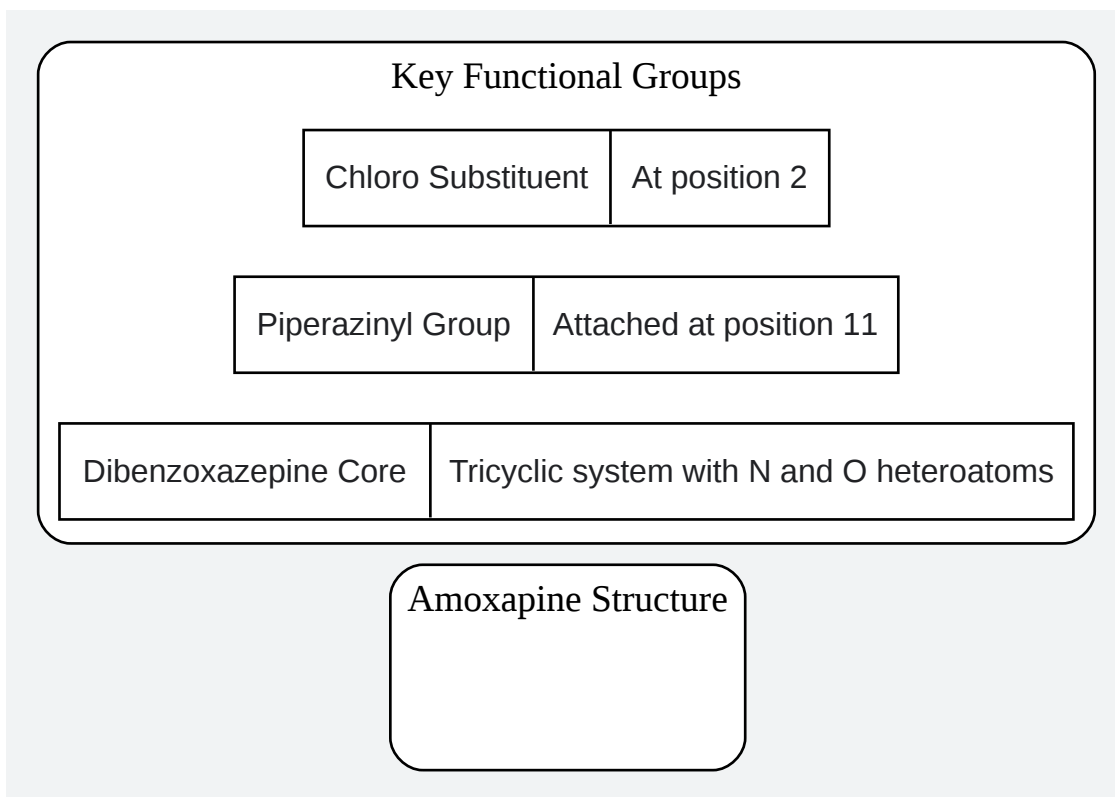
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of **amoxapine**. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Properties of Amoxapine

**Amoxapine** is a tetracyclic antidepressant of the dibenzoxazepine class.<sup>[1]</sup> It is chemically distinct from other tricyclic antidepressants (TCAs) due to the presence of a seven-membered central ring containing both a nitrogen and an oxygen atom, and a piperazinyl ring in its side chain.<sup>[2]</sup> Structurally, it is the N-demethylated metabolite of the antipsychotic drug loxapine.<sup>[3]</sup><sup>[4]</sup>

The IUPAC name for **amoxapine** is 8-chloro-6-piperazin-1-ylbenzo[b]<sup>[3]</sup><sup>[5]</sup>benzoxazepine.<sup>[3]</sup><sup>[6]</sup> Its chemical formula is C<sub>17</sub>H<sub>16</sub>ClN<sub>3</sub>O.<sup>[3]</sup><sup>[7]</sup>



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Caption: Chemical structure of **Amoxapine** highlighting its key functional groups.

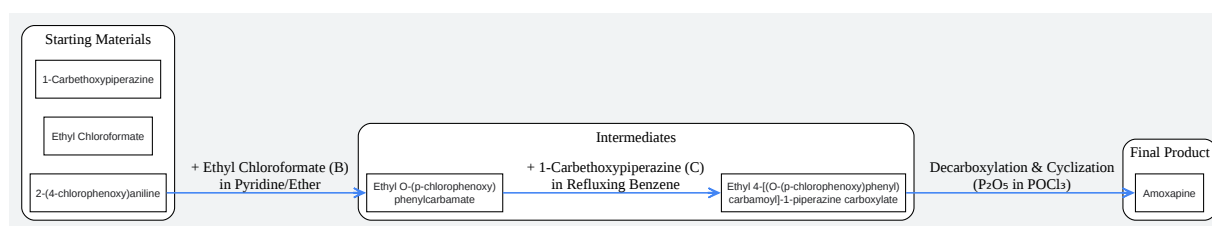
## Physicochemical Properties

The key physicochemical properties of **amoxapine** are summarized in the table below.

Property	Value	Reference
Molecular Weight	313.8 g/mol	[3][6]
Melting Point	175-176 °C	[2][3][8]
Appearance	Crystalline solid	[2]
Solubility	Insoluble in water; soluble in methanol.[8]	[8]
pKa (basic)	7.6 - 8.71	[2][3]
LogP	3.4	[3]
CAS Number	14028-44-5	[3][9]

## Synthesis of Amoxapine

The synthesis of **amoxapine** is analogous to that of its parent compound, loxapine, and typically starts from 2-(4-chlorophenoxy)aniline.[2] The general scheme involves the formation of a ureide intermediate, followed by cyclization to form the dibenzoxazepine ring system.



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Caption: A simplified workflow for the synthesis of **Amoxapine**.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of **amoxapine**.

### Step 1: Synthesis of Ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate

- **Carbamate Formation:** O-(p-chlorophenoxy)aniline hydrochloride is reacted with ethyl chlorocarbonate in a pyridine-ether solution to yield ethyl O-(p-chlorophenoxy)phenylcarbamate.[10]
- **Condensation:** The resulting carbamate is then condensed with 1-carbethoxypiperazine. This reaction is typically carried out in refluxing benzene using a base such as sodium ethoxide ( $\text{NaOCH}_3$ ) or sodium oxide ( $\text{Na}_2\text{O}$ ). [10] This step produces the ureide intermediate, ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate.[10]

### Step 2: Cyclization and Hydrolysis to **Amoxapine**

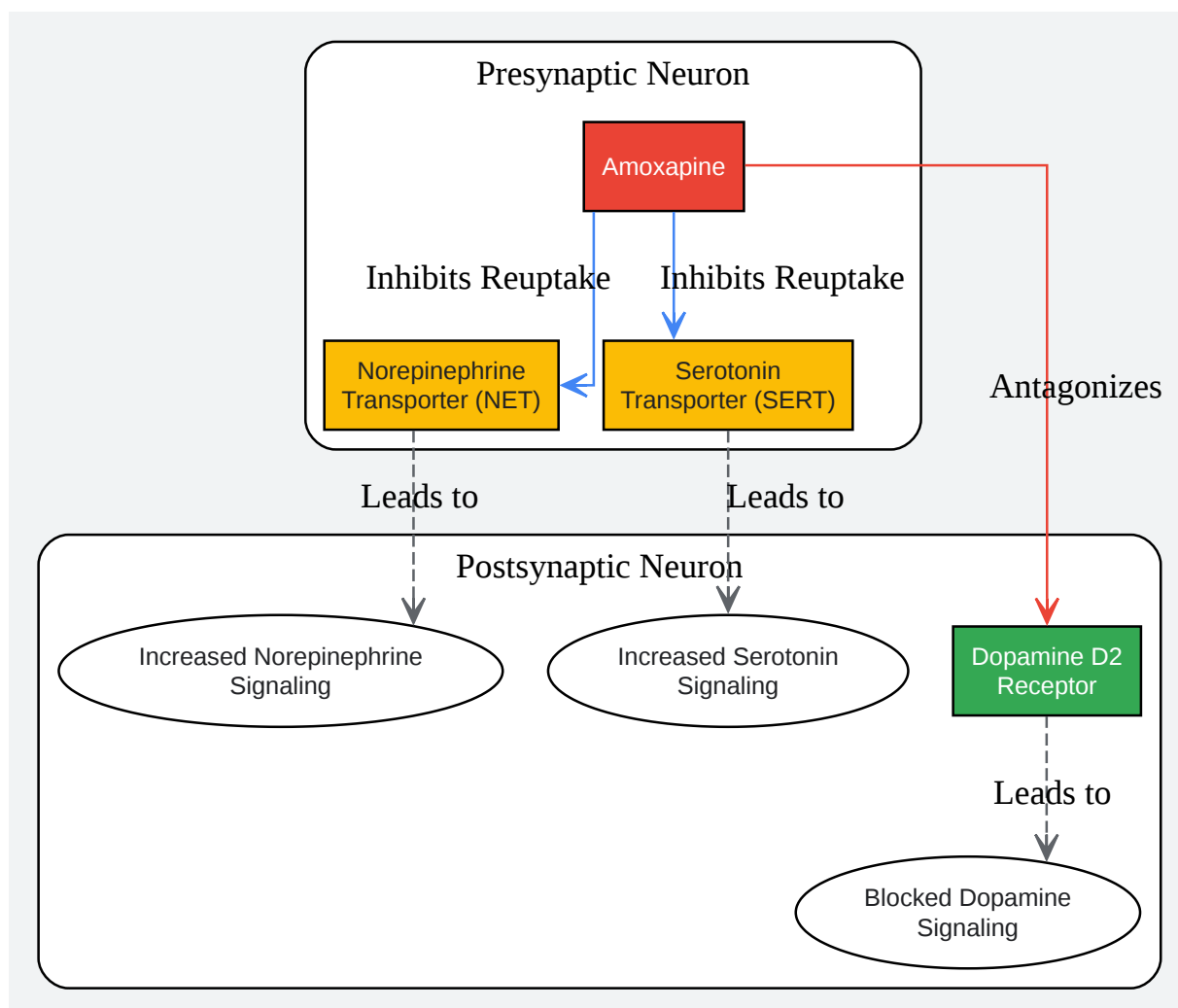
- **Cyclization:** The ureide intermediate is subjected to decarboxylation and cyclization. This is achieved by refluxing with a mixture of phosphorus pentoxide ( $\text{P}_2\text{O}_5$ ) and phosphorus oxychloride ( $\text{POCl}_3$ ). [2][10] This reaction forms the central dibenzoxazepine ring.
- **Hydrolysis:** Subsequent alkaline hydrolysis removes the remaining carboethoxy group from the piperazine ring, yielding **amoxapine**. [2]
- **Purification:** The crude product is purified by recrystallization from a solvent mixture such as benzene-petroleum ether to give 2-chloro-11-(1-piperazinyl)dibenz[b,f][3][5]oxazepine (**amoxapine**) as crystals with a melting point of 175-176°C. [2]

## Mechanism of Action

**Amoxapine**'s antidepressant effects are attributed to its complex pharmacological profile. It acts as a potent inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake. [2][3][11] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. [11]

Furthermore, unlike many other TCAs, **amoxapine** and its major active metabolite, 7-hydroxy**amoxapine**, are antagonists at dopamine D2 receptors. [2][11][12] This dual action

contributes to its unique clinical profile, which includes antipsychotic properties.[2]



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Caption: Mechanism of action of **Amoxapine** at the neuronal synapse.

## Receptor Binding Profile

The affinity of **amoxapine** for various neurotransmitter receptors and transporters has been quantified, as shown in the table below.

Target	Binding Affinity (Kd or Ki)	Reference
Norepinephrine Transporter (NET)	Kd = 16 nM	[2]
Serotonin Transporter (SERT)	Kd = 58 nM	[2]
Dopamine D2 Receptor	Kd = 160 nM	[2]
Serotonin 5-HT2A Receptor	Ki = 1 nM	[2]
Serotonin 5-HT2C Receptor	Ki = 2 nM	[2]
$\alpha_1$ -Adrenergic Receptor	Kd = 50 nM	[2]
Histamine H <sub>1</sub> Receptor	Kd = 25 nM	[2]

This guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of **amoxapine**, tailored for a scientific audience. The structured data and diagrams are intended to serve as a valuable resource for research and development in medicinal chemistry and related fields.

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